2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide

Antiplatelet Apoptosis Kinase Inhibition

Researchers requiring exact structural fidelity for oxazole-based SAR studies face supply challenges with niche substitution patterns-minor scaffold modifications drastically alter cellular potency and kinase selectivity. This compound addresses that gap. • Unexplored 2-phenyl-5-(3,4,5-trimethoxyphenyl) pattern enables proprietary SAR data generation on caspase activation & cancer cell line potency vs. published analogs. • Directly testable hypothesis: does 2-phenyl addition enhance antiplatelet activity beyond the aspirin-comparable 5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide? • High-priority tubulin polymerization screening candidate with potential advantages over CA-4 in vascular disruption. Supplied with full QC documentation. In stock for immediate global dispatch.

Molecular Formula C19H18N2O5
Molecular Weight 354.4 g/mol
CAS No. 89205-24-3
Cat. No. B12883398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide
CAS89205-24-3
Molecular FormulaC19H18N2O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=C(N=C(O2)C3=CC=CC=C3)C(=O)N
InChIInChI=1S/C19H18N2O5/c1-23-13-9-12(10-14(24-2)17(13)25-3)16-15(18(20)22)21-19(26-16)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,20,22)
InChIKeyAHLPYPYPMMOUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide (CAS 89205-24-3): A Structurally Complex Oxazole for Specialized Research


2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide (CAS 89205-24-3) is a synthetic heterocyclic compound belonging to the 2-phenyl-oxazole-4-carboxamide class, a scaffold known for producing biologically active molecules [1]. With a molecular formula of C19H18N2O5 and a molecular weight of 354.4 g/mol, it features a trimethoxyphenyl group, a privileged pharmacophore present in numerous bioactive compounds . This class has yielded potent inducers of apoptosis and selective enzyme inhibitors, highlighting the importance of precise structural features for target engagement.

Why Generic Substitution is Ineffective for 2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide


Within the oxazole-4-carboxamide family, biological activity is exquisitely sensitive to specific substitutions. For example, in a series of apoptosis inducers, small modifications to the core scaffold led to significant changes in cellular potency (EC50) and in vivo tumor growth inhibition [1]. Similarly, the development of highly selective GSK-3 inhibitors from oxazole-4-carboxamide templates demonstrates that even minor structural tweaks dictate kinase selectivity and brain penetration [2]. Therefore, a seemingly similar analog cannot be assumed to replicate the unique pharmacological profile of this specific compound, and procurement for a defined research protocol demands exact structural fidelity.

Quantitative Evidence Guide for 2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide vs. Alternatives


Direct Comparative Data Proving Superiority Over a Key Competitor is Currently Unavailable

A critical assessment of the available literature reveals a significant evidence gap: no direct, quantitative, head-to-head comparison of 2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide with its closest analogs could be identified. The most relevant quantitative data pertains to a structurally related but distinct chemical entity. The compound 5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide, which lacks the 2-phenyl substituent of the target compound, was identified as the most active ex vivo antiplatelet agent in its series, showing activity comparable to aspirin [1]. However, the activity of the 2-phenyl-substituted target compound is unreported, and the impact of this critical structural difference on potency, selectivity, or ADME properties is unknown.

Antiplatelet Apoptosis Kinase Inhibition

Inferential Potency Against Apoptosis Induction Frameworks

A series of 2-phenyl-oxazole-4-carboxamide derivatives were identified as potent apoptosis inducers from a cell-based caspase-3 activation screen. Within this series, the optimized compound 1k demonstrated an EC50 of 270 nM in a caspase activation assay and a GI50 of 229 nM in human colorectal DLD-1 cells. This compound also achieved 63% tumor growth inhibition in a DLD-1 xenograft mouse model [1]. While compound 1k is not identical to the target compound, the shared 2-phenyl-oxazole-4-carboxamide core provides a class-level inference that the scaffold is capable of sub-micromolar anticancer activity, and specific substitution at the 5-position (e.g., with a trimethoxyphenyl group) is a key determinant of potency.

Anticancer Apoptosis Caspase Activation

Differentiation from Combretastatin A-4 (CA-4) in a Methyl Analog Requires Verification

A related compound, 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide, has been reported as significantly more effective than combretastatin A-4 (CA-4) in antiproliferative assays . The structural difference between this methyl analog and the target compound is the substitution at the oxazole 2-position (methyl vs. phenyl). Whether the target compound's 2-phenyl group confers superior, equivalent, or inferior activity compared to the methyl analog or CA-4 is not documented and cannot be assumed.

Tubulin Inhibition Antiproliferative Oxazole

Prioritized Application Scenarios for Procuring 2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide


Generating Novel SAR Data for Apoptosis Inducers

The confirmed activity of the 2-phenyl-oxazole-4-carboxamide scaffold as a potent apoptosis inducer [1] makes the target compound a high-priority candidate for structure-activity relationship (SAR) studies. Its unique 2-phenyl-5-(3,4,5-trimethoxyphenyl) substitution pattern is unexplored. Procuring this compound allows a research team to generate proprietary data on how this specific combination of substituents affects caspase activation, cancer cell line potency, and in vivo efficacy relative to published analogs.

Evaluating Selectivity in Oxazole-Based Kinase Inhibitor Programs

The oxazole-4-carboxamide core is a recognized pharmacophore for developing selective kinase inhibitors, exemplified by GSK-3 inhibitors [2]. The trimethoxyphenyl group is a common motif in kinase inhibitor design. This compound can serve as a critical intermediate or final test article in a program aiming to profile its selectivity against a panel of kinases compared to known oxazole-based inhibitors, thereby identifying potential off-target liabilities or novel therapeutic applications.

Investigating the Impact of 2-Phenyl Substitution on Antiplatelet Activity

The existing evidence shows that 5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is a strong ex vivo antiplatelet agent comparable to aspirin [3]. This provides a direct, testable hypothesis: does the addition of a 2-phenyl group enhance, diminish, or maintain this activity? Procuring the target compound is the only way to answer this question and potentially identify a novel antiplatelet lead with a differentiated pharmacological profile.

Probing Tubulin Polymerization Interference

The structural similarity to the trimethoxyphenyl-bearing oxazole analog that outperformed CA-4 suggests the target compound should be screened for tubulin polymerization inhibition. This is a high-value application scenario for academic or industrial groups seeking to discover novel vascular disrupting agents or antimitotic chemotherapeutics with potentially improved efficacy over existing standards.

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